2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide
CAS No.: 1058485-70-3
Cat. No.: VC11944576
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058485-70-3 |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide |
| Standard InChI | InChI=1S/C16H19N3O2/c1-3-8-17-15(20)10-19-11-18-14(9-16(19)21)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,20) |
| Standard InChI Key | JHOAFVDEZFVCNL-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C |
Introduction
The compound 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide belongs to the class of pyrimidine derivatives, which are widely studied for their pharmacological and industrial applications. Pyrimidines are heterocyclic aromatic organic compounds that form the backbone of nucleotides and have been extensively explored for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.
This article provides a detailed analysis of the compound's structure, synthesis, potential applications, and research findings.
Structural Overview
The molecular structure of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide features:
-
A pyrimidine core with a 6-oxo functional group.
-
A 4-methylphenyl substituent at position 4 of the pyrimidine ring.
-
An N-propylacetamide moiety attached to the nitrogen atom at position 1.
Key Features:
| Feature | Description |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Functional Groups | Ketone (C=O), Amide (-CONH), Aromatic Ring |
| Core Structure | Pyrimidine |
The combination of these features potentially contributes to its biological activity, as pyrimidine derivatives are known to interact with enzymes and receptors in biological systems.
Synthesis
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. Although specific methods for this compound were not directly available in the search results, general synthetic routes for similar compounds include:
-
Base-Catalyzed Cyclization: Reaction of β-dicarbonyl compounds with guanidine derivatives.
-
Substitution Reactions: Introducing substituents like methylphenyl groups via electrophilic aromatic substitution.
-
Amidation: Formation of the N-propylacetamide group through reaction with acetic acid derivatives.
For example:
Potential Applications
Pyrimidine-based compounds have demonstrated diverse pharmacological properties. While specific data on 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide is unavailable in current literature, similar derivatives have been explored for:
-
Anticancer Activity:
-
Antimicrobial Properties:
-
Anti-inflammatory Effects:
Research Findings on Analogous Compounds
Although direct studies on this compound were not found, related pyrimidine derivatives provide insights into its potential properties:
-
Biological Activity:
-
Structure–Activity Relationships (SAR):
-
Substituents on the phenyl ring (e.g., methyl groups) enhance lipophilicity and membrane permeability.
-
The presence of an amide group contributes to hydrogen bonding interactions with biological targets.
-
-
Spectroscopic Characterization:
Challenges and Future Directions
Despite its potential, further research is needed to:
-
Develop efficient synthetic pathways for large-scale production.
-
Conduct biological assays to evaluate its pharmacological profile.
-
Analyze toxicity and pharmacokinetics for clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume